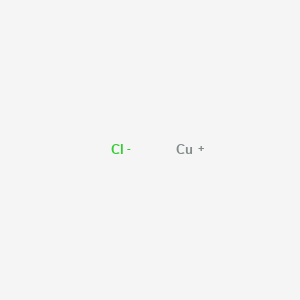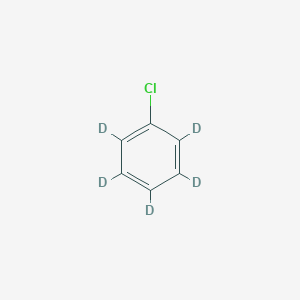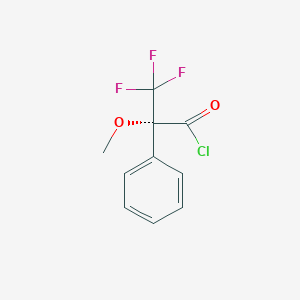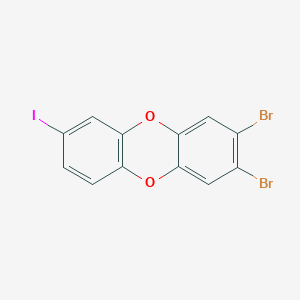
2,3-dibromo-7-iododibenzo-p-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2,3-dibromodibenzo-p-dioxin is a halogenated derivative of dibenzo-p-dioxin. This compound is characterized by the presence of iodine and bromine atoms attached to the dibenzo-p-dioxin core. It has the molecular formula C12H5Br2IO2 and a molecular weight of 467.88 g/mol. Dibenzo-p-dioxins are known for their environmental persistence and potential toxicological effects.
Méthodes De Préparation
The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin typically involves halogenation reactions. One common method is the bromination of dibenzo-p-dioxin followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
7-Iodo-2,3-dibromodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound back to dibenzo-p-dioxin or other derivatives.
Substitution: Halogen atoms in 7-Iodo-2,3-dibromodibenzo-p-dioxin can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Iodo-2,3-dibromodibenzo-p-dioxin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halogenated dibenzo-p-dioxins and related compounds.
Biology: This compound serves as a probe to study the binding affinity of aryl hydrocarbon receptors in different species.
Medicine: Research into its potential toxicological effects helps in understanding the impact of halogenated dioxins on human health.
Industry: It may be used in the development of materials with specific properties, such as flame retardants or other specialized chemicals.
Mécanisme D'action
The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it can modulate the expression of genes involved in xenobiotic metabolism and other cellular processes. The pathways involved include the activation of cytochrome P450 enzymes, leading to the metabolism of the compound and its potential toxic effects .
Comparaison Avec Des Composés Similaires
7-Iodo-2,3-dibromodibenzo-p-dioxin can be compared with other halogenated dibenzo-p-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Similar in structure but with bromine atoms instead of iodine.
2,3,7,8-Tetrachlorodibenzofuran: A related compound with a similar toxicological profile.
The uniqueness of 7-Iodo-2,3-dibromodibenzo-p-dioxin lies in its specific halogenation pattern, which can influence its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
117333-18-3 |
|---|---|
Formule moléculaire |
C12H5Br2IO2 |
Poids moléculaire |
467.88 g/mol |
Nom IUPAC |
2,3-dibromo-7-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H |
Clé InChI |
SGBICHSMBOYOFD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
SMILES canonique |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Key on ui other cas no. |
117333-18-3 |
Synonymes |
2-iodo-7,8-dibromodibenzo-1,4-dioxin 2-iodo-7,8-dibromodibenzo-p-dioxin 7-iodo-2,3-dibromodibenzo-p-dioxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


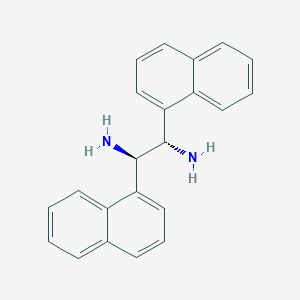
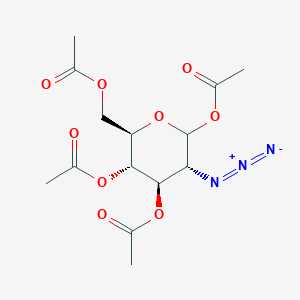
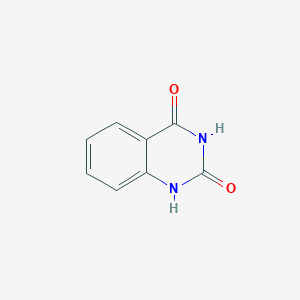
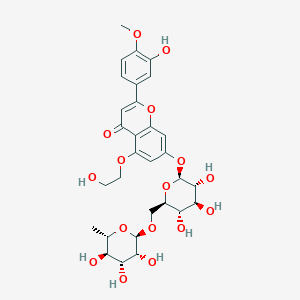
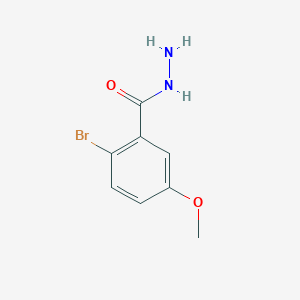
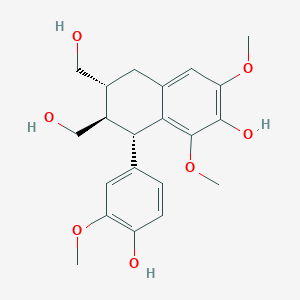
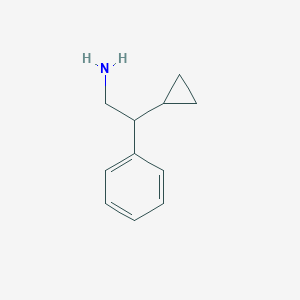
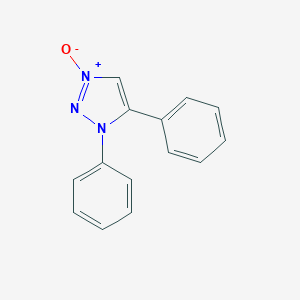
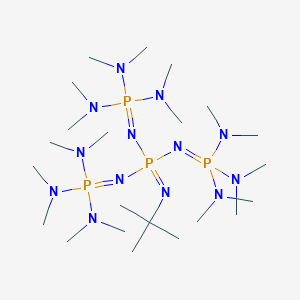
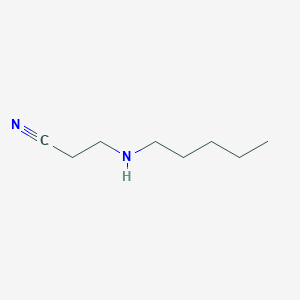
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
